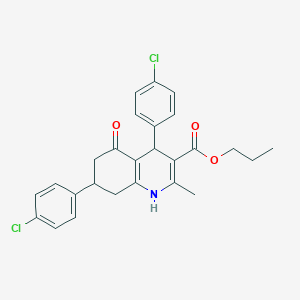
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, also known as JNJ-40411813, is a compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
作用机制
The exact mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. By modulating the activity of these receptors, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide may help to improve cognitive function and memory and reduce symptoms of schizophrenia.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to increase levels of certain neurotransmitters, including dopamine and acetylcholine, in the brain. Additionally, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to increase blood flow to certain regions of the brain, which may help to improve cognitive function and memory.
实验室实验的优点和局限性
One advantage of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is that it has been shown to have a relatively low toxicity profile in animal studies. Additionally, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to be relatively stable in solution, which may make it a useful compound for lab experiments. However, one limitation of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is that it has not yet been tested in human clinical trials, so its potential efficacy and safety in humans is not yet known.
未来方向
There are several potential future directions for research on 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide. One direction could be to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as well as other neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide and how it modulates the activity of certain receptors in the brain. Finally, future studies could investigate the potential use of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in combination with other drugs for the treatment of various diseases.
合成方法
The synthesis of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide involves several steps, including the reaction of 2,4-difluoroaniline with 2-chloroacetyl chloride to form 2-(2,4-difluorophenyl)acetamide. This intermediate is then reacted with 1-isopropyl-4-piperidone to form the desired product, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide.
科学研究应用
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has a positive effect on cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to have antipsychotic effects in animal models of schizophrenia.
属性
IUPAC Name |
2-(2,4-difluorophenoxy)-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O2/c1-12(2)22-9-7-14(8-10-22)21-17(23)18(3,4)24-16-6-5-13(19)11-15(16)20/h5-6,11-12,14H,7-10H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILUHSUHHLALJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)(C)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4931229.png)
![1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4931235.png)

![(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)

![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)
![methyl 4-(5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4931274.png)
![methyl 4-[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B4931284.png)
![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)

![1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4931328.png)